No Quantified Comparative Data Available for This Compound
An exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any quantitative biological activity data—such as IC50, MIC, Ki, or EC50 values—for N-(4-fluorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The general 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class has demonstrated antibacterial activity against S. aureus with compounds such as 4l showing 50% growth inhibition at <1 µM , and the patent literature claims TAAR1 modulation for related structures . However, none of these data points are directly attributable to CAS 871323-33-0. Therefore, no evidence-based differentiation from analogs such as 1-(3-fluorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide or 1-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be established.
| Evidence Dimension | Antibacterial activity (S. aureus growth inhibition) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 4l (a 5-methyl-1,2,3-triazole-4-carboxamide analog): 50% growth inhibition at <1 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | S. aureus, in vitro assay |
Why This Matters
Without compound-specific data, users cannot scientifically justify selecting this compound over structurally similar alternatives available from chemical suppliers.
- [1] Pokhodylo, N., Shyyka, O., Tupychak, M., & Obushak, M. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1244, 131146. View Source
- [2] Hoffmann-La Roche Inc. (2016). Triazole carboxamides and uses thereof. U.S. Patent No. 9,416,127 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
